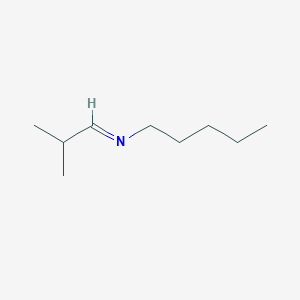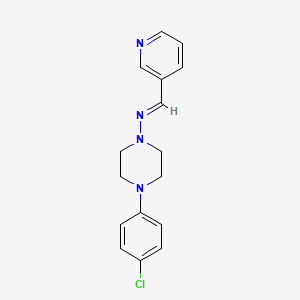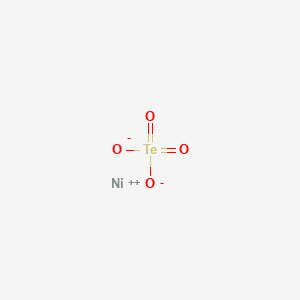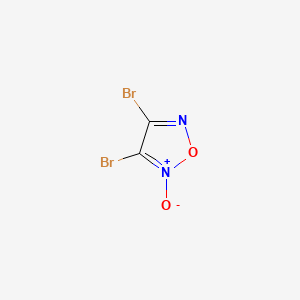
Dibromofuroxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromofuroxan typically involves the bromination of furoxan derivatives. One common method is the reaction of furoxan with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human intervention. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromofuroxan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state compounds, such as this compound oxides.
Reduction: Reduced forms of this compound, such as this compound hydrides.
Substitution: Substituted furoxan derivatives with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Dibromofuroxan has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of dibromofuroxan involves its interaction with molecular targets and pathways within biological systems. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furoxan: The parent compound of dibromofuroxan, characterized by the absence of bromine atoms.
Monobromofuroxan: A derivative with only one bromine atom attached to the furoxan ring.
Chlorofuroxan: A similar compound with chlorine atoms instead of bromine.
Uniqueness of this compound
This compound is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The bromine atoms enhance the electrophilic nature of the compound, making it more reactive in substitution and oxidation reactions. This increased reactivity can be advantageous in various synthetic and research applications.
Propriétés
Numéro CAS |
70134-71-3 |
|---|---|
Formule moléculaire |
C2Br2N2O2 |
Poids moléculaire |
243.84 g/mol |
Nom IUPAC |
3,4-dibromo-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C2Br2N2O2/c3-1-2(4)6(7)8-5-1 |
Clé InChI |
GEYRXCTTWOTLTG-UHFFFAOYSA-N |
SMILES canonique |
C1(=NO[N+](=C1Br)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


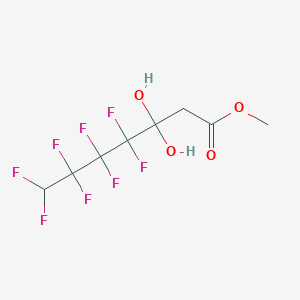
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![3-chloro-4-ethoxy-N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B14151669.png)
